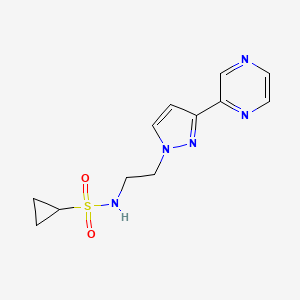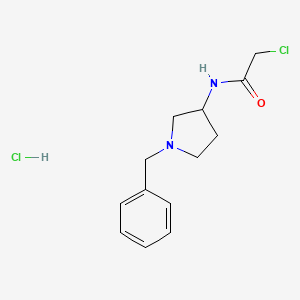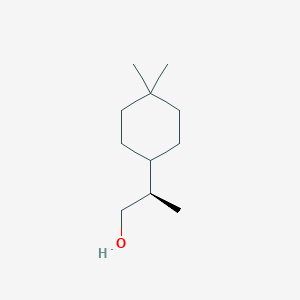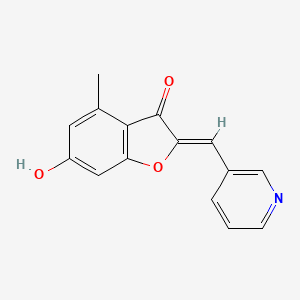![molecular formula C18H17N3O3 B2371642 2-(3-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide CAS No. 866237-71-0](/img/structure/B2371642.png)
2-(3-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide is a chemical compound that has gained considerable attention in scientific research. It is a member of the oxadiazole family, which has been extensively studied for their biological and pharmacological properties.
Scientific Research Applications
Design and Pharmacological Evaluation
Research on derivatives of 1,3,4-oxadiazole, a class that includes compounds structurally related to "2-(3-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide," has shown promise in pharmacological contexts. For instance, compounds have been synthesized and evaluated for their potential as Collapsin Response Mediator Protein 1 (CRMP 1) inhibitors, targeting small lung cancer. The design process involved literature review and molecular docking studies, indicating a methodical approach to leverage these compounds against specific cancer cell lines, such as the NCI-H2066, demonstrating significant inhibition of cell growth compared to Bevacizumab (Panchal, Rajput, & Patel, 2020).
Antimicrobial and Anticancer Properties
Further research into 1,3,4-oxadiazole derivatives, utilizing 3-methoxyphenol as a starting substance, revealed compounds with considerable antimicrobial activity against both gram-positive and gram-negative bacteria and fungi. Some derivatives exhibited potent antiproliferative activity against human tumor cell lines, such as A549 lung and MCF7 breast cancer cell lines, suggesting their utility as chemotherapeutic agents (Kaya et al., 2017).
Synthesis and Characterization
The synthesis and characterization of novel compounds within this chemical class have been explored, emphasizing the versatility of oxadiazole derivatives. Studies have involved the synthesis of various derivatives and their evaluation through spectroscopic and analytical techniques, contributing to a deeper understanding of their chemical properties and potential applications in medicinal chemistry (Gul et al., 2017).
Antioxidant and Enzyme Inhibition
Compounds containing the 1,3,4-oxadiazole moiety have also been evaluated for their antioxidant, analgesic, and anti-inflammatory properties. This research highlights the broad potential of these compounds beyond anticancer applications, including their role in managing oxidative stress and inflammation, which are critical in various chronic diseases (Faheem, 2018).
properties
IUPAC Name |
2-(3-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-6-8-14(9-7-12)17-18(21-24-20-17)19-16(22)11-23-15-5-3-4-13(2)10-15/h3-10H,11H2,1-2H3,(H,19,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYXNWDCDZBXTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC=CC(=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Chlorophenyl)sulfonyl-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline](/img/structure/B2371559.png)





![2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2371569.png)

![7-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(4-ethylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2371573.png)

![4-chlorophenyl 1-[5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-phenyl-1H-pyrazol-4-yl sulfone](/img/structure/B2371576.png)
![1-methyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1H-pyrazole-4-sulfonamide](/img/structure/B2371577.png)

